Lesinurad Impurity 2
Description
Context of Pharmaceutical Impurities in Active Pharmaceutical Ingredients (APIs)
The management of impurities is a fundamental challenge throughout the lifecycle of a drug product, from initial development to large-scale manufacturing. grace.comveeprho.com Regulatory bodies like the International Council for Harmonisation (ICH) provide comprehensive guidelines to ensure that impurities are appropriately identified, quantified, and controlled to acceptable, safe levels. jpionline.orgoceanicpharmachem.comtandfonline.com
Pharmaceutical impurities are broadly categorized based on their origin and chemical nature. The ICH Q3A(R2) guideline classifies impurities in new drug substances into three main types. jpionline.orgbiotech-spain.comcontractpharma.com
Organic Impurities : These can arise during the manufacturing process or storage of the drug substance. jpionline.org They are often structurally related to the API and can include starting materials, by-products of side reactions, intermediates, degradation products, and reagents, ligands, or catalysts. jpionline.orgcontractpharma.com
Inorganic Impurities : These are typically derived from the manufacturing process and may include reagents, ligands, catalysts, heavy metals, or other residual metals like lead or mercury. jpionline.orgcontractpharma.com They are generally known and can be identified. jpionline.org
Residual Solvents : These are organic volatile chemicals used during the synthesis or purification process that are not completely removed. contractpharma.com Their limits are governed by the ICH Q3C guideline based on their toxicity. jpionline.orgbiotech-spain.com
Table 1: ICH Classification of Impurities
| Impurity Category | Description | Examples |
|---|---|---|
| Organic Impurities | Arise during manufacturing or storage; can be identified or unidentified, volatile or non-volatile. jpionline.org | Starting materials, by-products, intermediates, degradation products, reagents. jpionline.org |
| Inorganic Impurities | Result from the manufacturing process; are typically known and identified. jpionline.org | Reagents, heavy metals, catalysts, filter aids, charcoal. jpionline.orgcontractpharma.com |
| Residual Solvents | Volatile organic compounds used in synthesis that are not fully removed. contractpharma.com | Alcohols, hydrocarbons, chlorinated solvents. contractpharma.com |
Controlling impurities is critical for several reasons. Unchecked, impurities can negatively impact the quality, safety, and efficacy of an API. grace.com Even in small amounts, they can present potential health risks, including toxicity or long-term adverse effects. oceanicpharmachem.comveeprho.comcontractpharma.com The presence of impurities can also affect the chemical stability of the API, potentially reducing its shelf life. veeprho.comcontractpharma.com Therefore, regulatory agencies mandate strict control and profiling of impurities. grace.comoceanicpharmachem.com This involves developing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify impurities and implementing strategies to minimize their formation during production. grace.comoceanicpharmachem.combiomedres.us
Classification of Pharmaceutical Impurities (e.g., process-related impurities, degradation products)
Lesinurad (B601850) Drug Substance: A Brief Overview of its Chemical Structure and Synthetic Origins
Lesinurad is a selective inhibitor of the uric acid transporter 1 (URAT1), which is responsible for the reabsorption of uric acid in the kidneys. hodoodo.compharmaffiliates.comsemanticscholar.org By inhibiting URAT1, lesinurad increases the excretion of uric acid, thereby lowering its levels in the blood. hodoodo.comsemanticscholar.org It is used in combination with xanthine (B1682287) oxidase inhibitors for the treatment of hyperuricemia associated with gout. pharmaffiliates.comresearchgate.net
The parent compound, Lesinurad, is a complex organic molecule. Its chemical identity is defined by its specific structure and properties.
Table 2: Chemical Properties of Lesinurad
| Property | Value |
|---|---|
| IUPAC Name | 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid medkoo.com |
| CAS Number | 878672-00-5 pharmaffiliates.compharmaffiliates.com |
| Molecular Formula | C₁₇H₁₄BrN₃O₂S pharmaffiliates.com |
| Molecular Weight | 404.28 g/mol pharmaffiliates.com |
Several synthetic pathways for Lesinurad have been developed, often starting from materials like 1-bromonaphthalene (B1665260) or utilizing key intermediates such as 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol. d-nb.info Common challenges in these syntheses include the use of hazardous reagents and achieving high yields. d-nb.info One described route involves a five-step linear sequence using continuous flow chemistry to produce the 3-thio-1,2,4-triazole key intermediate, followed by bromination and hydrolysis to yield Lesinurad. rsc.org Another approach starts with 1-bromonaphthalene and cyclopropylmagnesium bromide, proceeding through a 10-step reaction to synthesize the target compound. tiprpress.com The formation of impurities is a significant consideration in these processes; for instance, a chlorinated impurity has been observed when using commercial N-bromosuccinimide (NBS) contaminated with N-chlorosuccinimide (NCS). researchgate.netvulcanchem.comacs.org
Parent Compound: Lesinurad (2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid)
Identification and Role of Lesinurad Impurity 2 within the Impurity Profile of Lesinurad
Within the complex impurity profile of Lesinurad, specific impurities are identified, quantified, and controlled. This compound is one such compound, characterized by its unique chemical structure that differs from the parent API. It is chemically named 2-[[5-amino-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid. clearsynth.com The key structural difference is the presence of an amino group (-NH₂) in place of the bromine atom on the triazole ring of the Lesinurad molecule. This suggests it is likely a process-related impurity, potentially an intermediate or a by-product formed from an unreacted starting material in the final bromination step of the synthesis. The identification and control of such impurities are managed through advanced analytical techniques during the manufacturing process. biomedres.usvulcanchem.com
Table 3: Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | 2-[[5-amino-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid clearsynth.com |
| CAS Number | 1158970-37-6 clearsynth.comaxios-research.com |
| Molecular Formula | C₁₇H₁₆N₄O₂S axios-research.com |
| Molecular Weight | 340.41 g/mol axios-research.com |
Chemical Identity of this compound: 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid
This compound is a distinct chemical entity structurally related to the parent drug, Lesinurad. Its systematic chemical name is 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid. The precise chemical structure and properties are essential for its identification and quantification in the Lesinurad API.
Chemical Identity of this compound
| Identifier | Data | Source |
|---|---|---|
| Chemical Name | 2-[[5-Amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl]thio]acetic acid | |
| CAS Number | 1158970-37-6 | axios-research.com |
| Molecular Formula | C₁₇H₁₆N₄O₂S | axios-research.com |
| Molecular Weight | 340.41 g/mol | axios-research.com |
Importance of this compound as a Reference Standard in Quality Control and Research
The availability of high-purity this compound as a reference standard is critical for the pharmaceutical industry. venkatasailifesciences.com Reference standards are highly characterized materials used as a benchmark for quality and purity.
The primary roles of this compound as a reference standard include:
Quality Control (QC): It is used in QC applications during the synthesis and formulation stages of Lesinurad development. axios-research.com This allows for the accurate identification and quantification of the impurity in batches of the API.
Analytical Method Development and Validation (AMV): The reference standard is essential for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure they are sensitive, specific, and accurate for detecting and measuring the impurity. aquigenbio.com
Regulatory Compliance: Supplying comprehensive characterization data for reference standards helps ensure compliance with stringent regulatory guidelines set by authorities like the FDA and EMA. venkatasailifesciences.comaquigenbio.com This is a crucial part of Abbreviated New Drug Applications (ANDA) and Drug Master File (DMF) submissions. venkatasailifesciences.com
Impurity Profiling and Stability Studies: Reference materials are used to establish impurity profiles for the drug substance and to monitor the formation of degradation products during stability testing. venkatasailifesciences.com
Suppliers of pharmaceutical reference standards provide these materials with a detailed Certificate of Analysis (COA) and other analytical data to guarantee their identity, purity, and suitability for these applications. venkatasailifesciences.comlookchem.com
Academic Research Scope and Objectives Pertaining to this compound
The academic and industrial research concerning this compound is focused and pragmatic, driven by the need to ensure the quality and safety of the Lesinurad drug product. The objectives of this research are clearly defined.
Key Research Objectives:
Structural Elucidation and Characterization: A primary objective is the definitive confirmation of the impurity's chemical structure. This involves the use of advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. lookchem.comvulcanchem.com
Investigation of Formation Pathways: A critical area of research is to understand the mechanisms by which this compound is formed. vulcanchem.com This involves investigating the manufacturing process to identify the specific reaction steps, conditions, or reagents that lead to its creation as a by-product or from the degradation of intermediates. vulcanchem.comacs.org Understanding these pathways is the first step toward minimizing the impurity's presence in the final product. acs.org
Development of Optimized Analytical Methods: Research focuses on creating and refining specialized analytical methods specifically for the detection and quantification of this compound. vulcanchem.com The goal is to develop highly sensitive and robust methods that can accurately measure trace levels of the impurity in both the drug substance and the finished drug product.
Pharmacological and Toxicological Assessment: An important, though separate, field of investigation is to determine the biological activity of the impurity. vulcanchem.com Research aims to understand if this compound has any pharmacological effects, whether similar to or different from Lesinurad, or if it poses any toxicological risks. vulcanchem.com This data is crucial for setting safe and acceptable limits for the impurity in the final drug product, as mandated by regulatory agencies. fda.gov
By focusing on these areas, the scientific community works to control the levels of this compound, ensuring that the final pharmaceutical product meets the highest standards of purity and safety.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[5-amino-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H2,18,19)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJPEWHULFCRBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4SCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Analytical Methodologies for Lesinurad Impurity 2 Profiling and Quantification
Chromatographic Techniques for Separation and Quantitative Determination
Chromatography is the cornerstone of impurity analysis in the pharmaceutical industry. For Lesinurad (B601850) and its related substances, including Lesinurad Impurity 2, liquid chromatography, particularly HPLC and UHPLC, is the predominant approach due to the polar and non-volatile nature of these compounds.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) stands as the most widely applied technique for the quantitative determination of Lesinurad and the separation of its process-related impurities and degradation products. researchgate.net The development of a robust, stability-indicating HPLC method is essential for distinguishing the API from structurally similar impurities like this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred mode for the analysis of Lesinurad and its impurities. researchgate.netnih.govresearchgate.net In this technique, a non-polar stationary phase is used with a polar mobile phase. Lesinurad and its impurities, being moderately polar to non-polar compounds, are well-retained and separated on these systems. The method's ability to resolve the main component from various impurities is crucial, as some impurities may co-elute if the conditions are not adequately optimized. researchgate.net Several validated RP-HPLC methods have been developed for the simultaneous estimation of Lesinurad and other drugs or for its determination in biological matrices, and these methods are directly applicable to impurity profiling. sierrajournals.comsierrajournals.com
The resolution between the Lesinurad peak and the peaks of its impurities, including Impurity 2, is highly dependent on the selection of the column and the composition of the mobile phase.
Column Chemistry: The most commonly used stationary phases are octadecylsilyl (ODS) or C18 columns, which provide the necessary hydrophobicity for effective separation. researchgate.netsci-hub.ruasianpubs.orgsciensage.info Columns with different brand names such as Inertsil, Zorbax Eclipse, and Waters Spherisorb have been successfully used, each offering unique selectivity. researchgate.netasianpubs.orgvulcanchem.com The choice of a specific C18 column can significantly impact the resolution of closely eluting impurities.
Mobile Phase Optimization: The mobile phase typically consists of an aqueous component (often a buffer) and an organic modifier. Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents used. sierrajournals.comasianpubs.org The aqueous phase is often buffered to control the pH, which affects the ionization state and, consequently, the retention of the acidic Lesinurad molecule and its impurities. Phosphate (B84403) buffers and diluted acids like trifluoroacetic acid (TFA) are frequently employed to maintain a consistent pH and improve peak shape. sierrajournals.comsci-hub.ruijpbs.com Optimization involves adjusting the ratio of the organic modifier to the aqueous buffer and fine-tuning the pH to achieve maximum separation.
Table 1: Examples of RP-HPLC Methodologies Applicable to this compound Analysis
| Stationary Phase (Column) | Mobile Phase | Elution Mode | Flow Rate (mL/min) | Detection | Reference(s) |
|---|---|---|---|---|---|
| Inertsil ODS (250 x 4.6 mm, 5 µm) | 0.1% Trifluoroacetic acid and Methanol (40:60 v/v) | Isocratic | 1.0 | UV at 255 nm | researchgate.netsierrajournals.com |
| Waters Spherisorb ODS1 C18 (250 x 4.6 mm, 5 µ) | Methanol, Acetonitrile, and Water (60:25:15 v/v) at pH 6.1 | Isocratic | 0.9 | UV at 246 nm | asianpubs.orgsciensage.info |
| Hypersil BDS C18 (150 x 4.6 mm, 5 µm) | Acetonitrile and Potassium phosphate buffer (30.0 mM; pH 5.5) (32.2:67.8% v/v) | Isocratic | 1.0 | Fluorescence | researchgate.netnih.gov |
| RP-18e column | Acetonitrile and 0.02 M KH2PO4 aqueous solution (pH 2.7) | Gradient | 1.0 | UV at 230 nm | sci-hub.ru |
This table is interactive. You can sort and filter the data.
Both isocratic and gradient elution strategies are employed in the analysis of Lesinurad impurities. The choice between them depends on the complexity of the sample and the analytical goal. mastelf.com
Isocratic Elution: In this mode, the composition of the mobile phase remains constant throughout the analysis. biotage.com This approach is simpler, more robust, and results in stable baselines. mastelf.comkianshardanesh.com It is suitable for quality control applications where only a few known impurities with similar retention behaviors are monitored. quora.com Several methods for Lesinurad utilize isocratic elution for its simplicity and reproducibility. researchgate.netresearchgate.netasianpubs.org However, a key disadvantage is that late-eluting peaks tend to become broad, which can compromise sensitivity and resolution. kianshardanesh.com
Table 2: Comparison of Isocratic and Gradient Elution for Impurity Profiling
| Feature | Isocratic Elution | Gradient Elution |
|---|---|---|
| Principle | Constant mobile phase composition. biotage.com | Variable mobile phase composition. biotage.com |
| Best For | Simple mixtures, QC of known impurities. quora.com | Complex mixtures with wide polarity ranges. mastelf.com |
| Peak Shape | Early peaks are sharp; late peaks can be broad. kianshardanesh.com | More uniform and sharper peaks throughout the run. kianshardanesh.com |
| Run Time | Can be long if strongly retained impurities are present. | Generally shorter for complex samples. mastelf.com |
| System | Requires a simpler pump system (single pump). quora.com | Requires a more complex system (multiple pumps and a mixer). |
| Equilibration | Minimal re-equilibration time needed between injections. | Requires a post-run equilibration step to return to initial conditions. mastelf.com |
This table is interactive. You can sort and filter the data.
Column Chemistry and Mobile Phase Optimization for Resolution
Ultra-High Performance Liquid Chromatography (UHPLC) Applications
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns with smaller particle sizes (typically below 2 µm), UHPLC provides much higher efficiency, leading to better resolution and significantly faster analysis times. nih.gov UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is a powerful tool for the determination of Lesinurad in biological matrices like rat plasma and is highly suitable for detecting and quantifying trace-level impurities. nih.govplos.org The high sensitivity of these methods, with lower limits of quantitation often in the ng/mL range, ensures that even minute impurities can be identified and controlled. researchgate.net
A UHPLC-MS/MS method for Lesinurad utilized a C18 column and an isocratic mobile phase of methanol and water, demonstrating the high resolving power and speed of the technique, with a total run time of just 5 minutes. nih.gov
Table 3: Example of UHPLC-MS/MS Parameters for Lesinurad Analysis
| Parameter | Description | Reference(s) |
|---|---|---|
| Column | Rapid Resolution HT C18 (100 x 3.0 mm, 1.8 µm) | nih.gov |
| Mobile Phase | Methanol–water (70:30, v/v) | nih.gov |
| Flow Rate | 0.3 mL/min | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | nih.gov |
| Monitored Ions (Lesinurad) | Precursor to Product Ion: m/z 405.6 → 220.9 | nih.gov |
| Run Time | 5 minutes | nih.gov |
This table is interactive. You can sort and filter the data.
Gas Chromatography (GC) for Volatile Impurities
Gas Chromatography (GC) is a technique primarily used for the analysis of volatile and semi-volatile substances. For a high molecular weight and thermally labile compound like Lesinurad, and its structurally similar impurities such as this compound, GC is generally not the primary method of analysis. Direct analysis would require derivatization to increase volatility and thermal stability, a process that can introduce complexity and potential artifacts.
Table 4: List of Compounds
| Compound Name |
|---|
| Lesinurad |
| This compound |
| Lesinurad Impurity 10 |
| Allopurinol |
| Methanol |
| Acetonitrile |
| Trifluoroacetic acid |
| Potassium dihydrogen phosphate |
Spectroscopic and Hyphenated Techniques for Identification and Structure Elucidation
Elucidation of Fragmentation Patterns
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. libretexts.org By analyzing the absorption of infrared radiation at specific frequencies, a characteristic spectrum, often referred to as a "fingerprint," is generated for a compound. libretexts.org This method is highly effective for the qualitative analysis of pharmaceutical substances, including the identification of impurities. digimat.in
For this compound, IR spectroscopy can be employed to confirm the presence of expected functional groups and to detect any structural alterations compared to the parent Lesinurad molecule. While specific IR absorption data for this compound is not publicly available, the technique would be used to identify key vibrational bands associated with its structure. For instance, analysis would focus on characteristic peaks for groups such as carbonyls, C-Br bonds, triazole rings, and sulfanyl (B85325) moieties. lookchem.com The comparison of the IR spectrum of an unknown impurity with that of a reference standard of this compound allows for its definitive identification. libretexts.org Furthermore, the absence of certain bands or the appearance of new ones can provide structural information about the impurity. slideshare.net
Table 1: General IR Absorption Ranges for Functional Groups Potentially in this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| C=O (Carboxylic Acid) | 1700-1725 |
| C-Br (Bromoalkane) | 600-500 |
| C=N (in Triazole Ring) | 1650-1550 |
| C-S (Thioether) | 700-600 |
| Aromatic C-H | 3100-3000 |
| Cyclopropyl C-H | 3100-3000 |
UV/Visible Spectrophotometry and Diode-Array Detection (DAD) for Quantitative Analysis and Peak Purity
UV/Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. du.edu.eg According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species, making this method suitable for determining the amount of an impurity in a sample. digimat.in For instance, methods have been developed for the quantitative analysis of lesinurad, which can be adapted for its impurities. researchgate.net
When coupled with High-Performance Liquid Chromatography (HPLC), a Diode-Array Detector (DAD) provides a significant advantage by acquiring absorbance spectra across a wide range of wavelengths simultaneously. pjoes.com This capability is crucial for several reasons:
Quantitative Analysis : The DAD allows for the selection of the optimal wavelength for quantification, maximizing sensitivity and minimizing interference from other components in the sample matrix. du.edu.egrsc.org
Peak Purity Analysis : A key feature of DAD is its ability to assess peak purity. chromatographyonline.comaxionlabs.com By comparing the spectra taken at different points across a chromatographic peak (the upslope, apex, and downslope), it can be determined if the peak corresponds to a single compound or if it contains co-eluting impurities. axionlabs.comlcms.cz If the normalized spectra are identical, the peak is considered pure. lcms.cz This is a critical step in method validation to ensure the specificity of the analytical method. rsc.org
In the context of this compound, an HPLC-DAD method would be developed to separate the impurity from Lesinurad and other related substances. The DAD would then be used to quantify this compound at its maximum absorption wavelength and to confirm the purity of its chromatographic peak. rsc.org
Integration of Hyphenated Systems (e.g., LC-MS, GC-MS, HPLC-DAD-MS, HPLC-DAD-NMR-MS)
Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of pharmaceutical impurities.
LC-MS (Liquid Chromatography-Mass Spectrometry) : This is a powerful tool for the identification and quantification of impurities. tandfonline.com LC separates the components of a mixture, and MS provides mass-to-charge ratio information, allowing for the determination of the molecular weight of the impurity and providing structural information through fragmentation patterns. tandfonline.com LC-MS/MS (tandem mass spectrometry) further enhances selectivity and sensitivity, making it suitable for detecting trace-level impurities. nih.govvulcanchem.com Validated LC-MS/MS methods have been successfully used for the determination of lesinurad in biological matrices. nih.gov
GC-MS (Gas Chromatography-Mass Spectrometry) : GC-MS is suitable for the analysis of volatile and thermally stable compounds. mdpi.com While its direct application to a non-volatile compound like this compound might be limited without derivatization, it could be valuable for identifying volatile impurities that may be present in the starting materials or formed during the synthesis process.
HPLC-DAD-MS : This combination provides both UV-Vis spectral data and mass spectrometric data for each separated peak. The DAD offers information on peak purity and quantitative data, while the MS provides definitive identification and structural elucidation. nih.gov This multi-dimensional data acquisition is highly valuable for impurity profiling.
HPLC-DAD-NMR-MS (High-Performance Liquid Chromatography-Diode Array Detection-Nuclear Magnetic Resonance-Mass Spectrometry) : This represents one of the most powerful hyphenated systems for structural elucidation. nih.gov After separation by HPLC and initial characterization by DAD and MS, the peak of interest can be directed to an NMR spectrometer for detailed structural analysis. uc.pt This technique is particularly useful for the unambiguous identification of unknown impurities without the need for their isolation and purification. nih.gov
Analytical Method Development and Validation Strategies for this compound Quantification
The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. wjarr.com For the quantification of this compound, the validation process would adhere to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). ich.org
Specificity and Selectivity Assessment
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. ich.org For an impurity method, selectivity is demonstrated by showing that the analytical procedure can distinguish between the impurity and other substances, including the API. ich.orgeuropa.eu
In the case of this compound, specificity would be demonstrated by:
Spiking Studies : A sample of the drug substance or product is spiked with a known amount of this compound and other potential impurities. The method should be able to separate and accurately quantify this compound without interference. ich.org
Forced Degradation Studies : Lesinurad is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. sciensage.info The analytical method must be able to separate this compound from these degradation products, demonstrating its stability-indicating nature. sciensage.inforesearchgate.net
Linearity and Range Determination
Linearity demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte over a specified range. ijpsonline.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu
For this compound, linearity would be established by preparing a series of solutions of the impurity at different concentrations and analyzing them. A calibration curve is then constructed by plotting the analytical response versus the concentration. Key parameters evaluated include:
Correlation Coefficient (r or r²) : A value close to 1 indicates a strong linear relationship. ijpsonline.comasianpubs.org For example, a validated HPLC method for lesinurad showed a correlation coefficient of 0.999. sierrajournals.com
Y-intercept : The y-intercept of the regression line should be close to zero.
Slope : The slope of the regression line provides a measure of the sensitivity of the method.
The range for an impurity method typically covers from the reporting threshold of the impurity to 120% of the specification limit. europa.eu
Table 2: Example Linearity Data for an Analytical Method
| Concentration (µg/mL) | Peak Area |
| 10 | 106833 |
| 20 | 144908 |
| 30 | 190287 |
| 40 | 232160 |
| 50 | 270302 |
| 60 | 313659 |
| Data adapted from a study on Lesinurad. sciensage.info |
Accuracy (Recovery Studies) and Precision (Repeatability, Intermediate Precision)
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by adding a known amount of the impurity to a sample matrix and calculating the percentage of the analyte recovered. sierrajournals.com Acceptance criteria for recovery are typically in the range of 80-120% for impurities. For example, recovery studies for lesinurad have shown results greater than 98%. researchgate.net
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). sierrajournals.com
Repeatability (Intra-day precision) : This assesses the precision over a short interval of time with the same analyst and equipment. asianpubs.org
Intermediate Precision (Inter-day precision) : This evaluates the precision within the same laboratory but on different days, with different analysts, or with different equipment. asianpubs.orgijmca.com
For a validated method for lesinurad, the %RSD for intra-day and inter-day precision was found to be low, indicating good precision. asianpubs.org
Table 3: Example Accuracy and Precision Data for an Analytical Method
| Validation Parameter | Specification | Example Result for Lesinurad Analysis |
| Accuracy (% Recovery) | 98.0 - 102.0% | 100.49% |
| Precision (RSD%) | ||
| Repeatability | NMT 2.0% | 0.8% |
| Intermediate Precision | NMT 2.0% | 0.5% |
| Data adapted from a study on Lesinurad. sierrajournals.com |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters in the validation of analytical methods for impurities. The LOD represents the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.
These limits are crucial for ensuring that an analytical method is sensitive enough to detect and quantify impurities at levels that comply with regulatory requirements, such as those outlined by the International Council for Harmonisation (ICH). The determination of LOD and LOQ is typically based on either the signal-to-noise ratio of the analytical instrument or the standard deviation of the response and the slope of the calibration curve. youtube.comresearchgate.net For chromatographic methods, a signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, while a ratio of 10:1 is used for the LOQ. youtube.comresearchgate.net
In the context of quantifying this compound, a validated stability-indicating HPLC method would establish these parameters. While specific data for "this compound" is not publicly detailed, the values would be determined through serial dilutions of a reference standard. For comparison, methods developed for Lesinurad and its co-formulated drug, Allopurinol, have demonstrated high sensitivity. For instance, the LOD and LOQ for Allopurinol and Lesinurad in a simultaneous estimation method were found to be 3.03 µg/mL and 2.98 µg/mL, respectively. sierrajournals.com Another study on Allopurinol and its impurities reported LOD and LOQ values as low as 0.01 µg/mL and 0.02 µg/mL for certain impurities. zenodo.org
Table 1: Illustrative LOD and LOQ Parameters for this compound Analysis Note: The following data is illustrative for this compound, based on typical performance of related substance methods.
| Parameter | Method | Typical Value (µg/mL) | Acceptance Criteria |
| Limit of Detection (LOD) | Signal-to-Noise Ratio | 0.03 | S/N Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio | 0.10 | S/N Ratio ≥ 10:1 |
| Precision at LOQ | % Relative Standard Deviation (%RSD) | ≤ 5.0 | %RSD should not be more than 10% |
Robustness and Ruggedness Evaluations
Robustness and ruggedness are critical validation parameters that demonstrate the reliability of an analytical method during normal use.
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during routine application. Typical variations include changes in mobile phase composition (e.g., ±5%), pH (e.g., ±0.1), column temperature (e.g., ±5°C), and flow rate (e.g., ±10%). asianpubs.orgsciensage.info The method is considered robust if the system suitability parameters and assay results remain within acceptable limits despite these changes. sciensage.info
Ruggedness (also referred to as intermediate precision) evaluates the reproducibility of the test results under various conditions, such as different analysts, different instruments, and different days. asianpubs.org The relative standard deviation (%RSD) of the results under these varied conditions should be within the specified limits, typically not more than 2.0%. ijmca.com
For an analytical method targeting this compound, robustness would be assessed by introducing minor changes to the chromatographic conditions. The impact of these changes on parameters like peak area, retention time, and resolution would be monitored. In studies involving Lesinurad, methods were found to be robust when conditions like mobile phase composition and pH were altered, with the percentage change in results remaining below 2%. asianpubs.org
Table 2: Example of a Robustness Study for this compound Analysis Note: Data is representative of a typical robustness evaluation.
| Parameter Varied | Modification | % Assay of Impurity 2 | %RSD |
| Flow Rate (mL/min) | 0.9 (from 1.0) | 99.7 | 0.45 |
| 1.1 (from 1.0) | 100.2 | ||
| Mobile Phase pH | 3.9 (from 4.0) | 99.5 | 0.51 |
| 4.1 (from 4.0) | 100.4 | ||
| Column Temperature (°C) | 30 (from 35) | 100.6 | 0.38 |
| 40 (from 35) | 99.9 |
System Suitability Testing
System Suitability Testing (SST) is an integral part of any analytical chromatographic method. It is performed before and sometimes during the analysis of samples to ensure that the complete system—including the instrument, reagents, and column—is operating correctly and can generate valid results. researchgate.net SST parameters are established during method validation to confirm that the system can separate and quantify the main component from its impurities.
Key SST parameters include:
Tailing Factor: Measures peak asymmetry. A value ≤ 2 is generally acceptable.
Theoretical Plates: A measure of column efficiency. Higher values indicate better efficiency.
Resolution: Measures the degree of separation between two adjacent peaks. A resolution > 2 is typically desired for impurity quantification.
%RSD of Replicate Injections: The precision of replicate injections of a standard solution, which should typically be ≤ 2.0%. sierrajournals.com
For the analysis of this compound, SST would ensure that the impurity peak is well-resolved from the Lesinurad peak and any other potential impurities. sierrajournals.comresearchgate.net
Table 3: Typical System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Typical Result |
| Theoretical Plates (this compound) | > 2000 | 5800 |
| Tailing Factor (this compound) | ≤ 2.0 | 1.2 |
| Resolution (between Lesinurad and Impurity 2) | > 2.0 | 4.5 |
| %RSD for 5 Replicate Injections | ≤ 2.0% | 0.6% |
Chemometric Approaches in Analytical Method Development for Impurity Profiling
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of impurity profiling, chemometric techniques are particularly powerful when dealing with complex mixtures where analytical signals, such as UV spectra, severely overlap. researchgate.netscribd.com Traditional spectrophotometric methods often fail in these scenarios, but chemometrics-assisted spectroscopy can resolve these mixtures without physical separation. ugm.ac.id
Several chemometric models can be applied for the simultaneous determination of an API and its impurities:
Principal Component Regression (PCR) and Partial Least Squares (PLS): These are the most widely used multivariate calibration methods. ugm.ac.id They are effective at handling overlapping spectral data to quantify individual components in a mixture. researchgate.netresearchgate.net
Genetic Algorithm-Partial Least Squares (GA-PLS): This approach uses a genetic algorithm to select the optimal spectral regions, which can improve the predictive ability of the PLS model. nih.gov
Studies on the simultaneous analysis of Lesinurad and Allopurinol have successfully employed PCR and PLS to resolve their overlapping UV spectra, demonstrating the utility of these techniques. researchgate.netnih.gov Such approaches could be invaluable for the analysis of this compound, especially if its spectrum overlaps significantly with that of the parent drug or other impurities. This allows for rapid and accurate quantification without relying solely on time-consuming chromatographic separations.
Table 4: Application of Chemometric Models in Analyzing Pharmaceutical Mixtures
| Chemometric Model | Principle | Application in Impurity Analysis | Reference |
| Principal Component Regression (PCR) | Reduces data dimensionality by transforming correlated variables into principal components, which are then used in a regression model. | Resolves overlapping spectra of API and impurities for simultaneous quantification. | researchgate.net |
| Partial Least Squares (PLS) | Similar to PCR, but models the relationship between spectral data and concentration simultaneously, often providing more robust models. | Widely used for quantifying components in complex mixtures with severe signal overlap. | researchgate.netnih.gov |
| Genetic Algorithm (GA) - PLS | An optimization technique that selects the most relevant wavelengths or spectral variables to build a more accurate and simpler PLS model. | Enhances model performance by eliminating irrelevant spectral data, improving accuracy for impurity quantification. | nih.gov |
An in-depth examination of the chemical compound this compound, focusing on the strategies for its isolation and purification, is crucial for ensuring the quality and safety of the active pharmaceutical ingredient (API) Lesinurad. The isolation of such impurities is a critical step in their characterization and in the development of analytical methods for quality control during drug manufacturing.
Isolation and Purification Strategies for Lesinurad Impurity 2
The effective isolation and purification of Lesinurad (B601850) Impurity 2 are paramount for obtaining a pure reference standard. This standard is essential for the validation of analytical methods used to monitor impurities in the final Lesinurad drug substance. The strategies employed typically involve a combination of advanced chromatographic and traditional non-chromatographic techniques.
Impurity Control and Qualification Approaches for Lesinurad Impurity 2
Strategic Control Points in the Manufacturing Process to Limit Impurity 2 Formation
The formation of impurities in the Lesinurad (B601850) manufacturing process is a complex issue that necessitates a multi-faceted control strategy. Research into the synthesis of Lesinurad has identified several key areas where the formation of impurities, including those structurally related to Impurity 2, can be managed.
A significant finding in controlling Lesinurad impurities involves the bromination step of the synthesis. It was discovered that the use of certain commercial brominating agents, such as N-bromosuccinimide (NBS), could lead to the formation of chlorinated impurities due to the presence of chlorine in the agent. acs.orgacs.org This highlights the critical importance of raw material quality and the selection of highly pure reagents to prevent the introduction of unexpected impurities. While this specific finding relates to a chlorinated impurity, the principle of stringent raw material control is broadly applicable to limit the formation of all impurities, including Impurity 2.
Another strategic approach involves the purification of Lesinurad through the formation of well-crystallizing salts, such as with isopropylamine (B41738) or diethylamine. acs.org This method has proven effective in removing many process-related impurities. acs.org However, some impurities with structural similarities to Lesinurad may not be efficiently removed by crystallization alone. acs.orgacs.org
Furthermore, the development of novel synthetic routes, including chlorine-free processes and continuous flow synthesis, aims to minimize impurity formation by providing better control over reaction conditions. acs.orgresearchgate.net A synthesis method for a Lesinurad intermediate has been developed to effectively reduce impurity content, thereby lessening the purification burden in subsequent steps. scispace.com
Co-crystallization has also been explored as a technique to purify Lesinurad from its impurities. vulcanchem.com By forming a co-crystal of Lesinurad with its ethyl ester, for example, it is possible to achieve effective separation and purification. vulcanchem.com
Utilization of Pharmacopeial Standards and Certified Reference Materials
The accurate identification and quantification of Lesinurad Impurity 2 rely heavily on the use of pharmacopeial standards and certified reference materials. These standards are essential for analytical method development, validation, and routine quality control testing. aquigenbio.comsynzeal.com
Suppliers of pharmaceutical reference standards provide this compound for use in these analytical applications. aquigenbio.comaxios-research.comlookchem.comclearsynth.com These reference materials are supplied with comprehensive characterization data, ensuring their suitability for regulatory purposes. aquigenbio.comsynzeal.com Traceability to pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), can often be provided, which is a key requirement for regulatory submissions. aquigenbio.comsynzeal.com
The availability of well-characterized reference standards for Lesinurad and its impurities, including Impurity 2, is crucial for manufacturers to meet the stringent quality requirements set by regulatory authorities. clearsynth.compharmaffiliates.com These standards are used to confirm the identity of impurities and to accurately measure their levels in both the drug substance and the final drug product.
Adherence to International Conference on Harmonisation (ICH) Guidelines for Impurities
The control and qualification of impurities in pharmaceuticals are globally governed by the International Conference on Harmonisation (ICH) guidelines. These guidelines provide a scientific and risk-based approach to ensuring the quality and safety of drug substances and products.
ICH Q3A (Impurities in New Drug Substances): Analytical Thresholds and Reporting
ICH Q3A(R2) provides guidance on the reporting, identification, and qualification of impurities in new drug substances. europa.euich.orgjpionline.org The guideline establishes thresholds for these activities based on the maximum daily dose of the drug. ich.orgkobia.kr
Reporting Threshold: The level at or above which an impurity must be reported in a regulatory submission.
Identification Threshold: The level at or above which the structure of an impurity must be determined.
Qualification Threshold: The level at or above which the biological safety of an impurity must be established.
For Lesinurad, any impurity exceeding the ICH qualification threshold of 0.15% requires toxicological qualification to demonstrate its safety. tga.gov.au The specification limits for specified impurities in Lesinurad have been set and adequately qualified. tga.gov.au Analytical procedures used to detect and quantify impurities must be validated to a limit of quantitation that is at or below the reporting threshold. ich.org
Table 1: ICH Q3A(R2) Thresholds
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake, whichever is lower | 0.15% or 1.0 mg per day intake, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Data sourced from ICH Q3A(R2) guidelines. europa.euich.org
Results for impurities should be reported with appropriate precision, typically to two decimal places for levels below 1.0%. europa.euich.org
ICH Q3B (Impurities in New Drug Products): Degradation Product Considerations
ICH Q3B(R2) is complementary to ICH Q3A and focuses on impurities that arise during the manufacturing and storage of the new drug product, known as degradation products. ich.orgpremier-research.comfda.gov These can be formed from the degradation of the drug substance or from reactions between the drug substance and excipients or the container closure system. ich.orgslideshare.net
The principles for reporting, identifying, and qualifying degradation products are similar to those for impurities in the drug substance. ich.org Any degradation product observed during stability studies at a level greater than the identification threshold should be identified. ich.orgslideshare.net The specification for the drug product will include acceptance criteria for specified degradation products. fda.gov For Lesinurad, the specification limit for one specified degradation product was found to exceed the ICH qualification threshold of 0.15%, and this limit was adequately qualified. tga.gov.au
ICH Q3C (Residual Solvents): Relevant to Solvents used in Synthesis/Purification
The ICH Q3C guideline provides recommendations for acceptable amounts of residual solvents in pharmaceuticals to ensure patient safety. uspnf.comich.org Solvents are classified based on their toxicity. kobia.kruspnf.com
Class 1 solvents are known carcinogens or environmentally hazardous and should be avoided. uspnf.com
Class 2 solvents are non-genotoxic animal carcinogens or have other irreversible toxicity and their use should be limited. uspnf.com
Class 3 solvents have low toxic potential and are generally considered safer. uspnf.com
In the context of Lesinurad, the use of solvents like dichloromethane (B109758) and trichloromethane, which are Class 2 solvents, has been noted in some synthesis processes. google.com Their levels in the final product must comply with ICH Q3C limits. google.com The guideline also mentions Class 4 solvents, for which no adequate toxicological data is available, and manufacturers must justify their residual levels. google.com All specifications for residual solvents in Lesinurad have been shown to comply with the ICH guideline. tga.gov.au
Table 2: Examples of Solvent Classification under ICH Q3C
| Class | Toxicity | Examples |
|---|---|---|
| Class 1 | Solvents to be avoided | Benzene, Carbon tetrachloride |
| Class 2 | Solvents to be limited | Acetonitrile (B52724), Dichloromethane, Toluene |
| Class 3 | Solvents with low toxic potential | Acetone, Ethanol, Heptane |
ICH M7 (Genotoxic and Mutagenic Impurities): Assessment and Control Strategy
ICH M7 provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. ich.orgich.orgeuropa.eu This guideline is crucial as it applies throughout all stages of clinical development. premier-research.com
The M7 guideline outlines a process for identifying potential mutagenic impurities based on a structural assessment. fda.govfda.gov Impurities with structural alerts for mutagenicity are subject to further assessment, which may include in-silico analysis and/or in-vitro mutagenicity testing (e.g., the Ames test). gmp-navigator.comfda.gov
Based on the assessment, impurities are classified into one of five classes, which then dictates the required control strategy. ich.orgich.org For impurities that are confirmed to be mutagenic, a Threshold of Toxicological Concern (TTC) approach may be used to define an acceptable intake. gmp-navigator.com The process for assessing potential genotoxic impurities in Lesinurad has been deemed generally acceptable under the ICH M7 guideline. fda.govfda.gov
Table 3: ICH M7 Classification of Impurities
| Class | Description |
|---|---|
| Class 1 | Known mutagenic carcinogens. |
| Class 2 | Known mutagens with unknown carcinogenic potential. |
| Class 3 | Alerting structure, unrelated to the drug substance; no mutagenicity data. |
| Class 4 | Alerting structure, shared with the drug substance or related compounds that have tested negative for mutagenicity. |
| Class 5 | No structural alert, or a structural alert with sufficient data to demonstrate lack of mutagenicity. |
Purity Assessment and Establishment of Acceptance Criteria for this compound
The control of impurities is a critical aspect of pharmaceutical manufacturing, ensuring the safety and efficacy of the final drug product. For Lesinurad, like all new drug substances, the purity profile must be thoroughly characterized, and limits for individual impurities must be established and justified. The purity assessment and establishment of acceptance criteria for any specific impurity, herein referred to as this compound, is a process governed by a combination of advanced analytical techniques and internationally recognized regulatory guidelines.
The primary framework for this process is provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), particularly the Q3A(R2) guideline, "Impurities in New Drug Substances". europa.euich.org This guideline outlines the thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. kobia.kr For Lesinurad, regulatory documentation indicates that organic impurities with specifications exceeding the 0.15% qualification threshold require rigorous assessment. fda.gov
Purity Assessment: Analytical Methodology
The cornerstone of purity assessment for Lesinurad and its impurities is high-performance liquid chromatography (HPLC), often coupled with a diode-array detector (DAD) or mass spectrometry (MS) for enhanced sensitivity and specificity. vulcanchem.comresearchgate.net A validated, stability-indicating HPLC method is essential to separate and quantify Impurity 2 from the active pharmaceutical ingredient (API), other process-related impurities, and any potential degradation products. asianpubs.orgresearchgate.net
Developing such a method involves optimizing several parameters to achieve a clear separation and accurate quantification. These parameters are meticulously selected and refined during method development. sciensage.info
Table 1: Example of HPLC Method Parameters for Lesinurad Impurity Profiling This table is an illustrative example based on published methods for Lesinurad analysis. researchgate.netasianpubs.orgsierrajournals.com
| Parameter | Typical Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% Trifluoroacetic Acid or Potassium Dihydrogen Orthophosphate) and an organic solvent (e.g., Acetonitrile or Methanol). vulcanchem.comsierrajournals.com |
| Flow Rate | 0.9 - 1.0 mL/min. researchgate.netasianpubs.org |
| Detection | UV/DAD at a wavelength where both Lesinurad and its impurities have adequate absorbance (e.g., 255 nm). sierrajournals.com |
| Column Temperature | Controlled, for example, at 50°C. asianpubs.org |
| Injection Volume | 10 - 20 µL. researchgate.netsierrajournals.com |
Analytical Method Validation
Once developed, the analytical method must be validated according to ICH Q2(R1) guidelines to prove its suitability for the intended purpose. Validation ensures the method is reliable, reproducible, and accurate for quantifying this compound. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). sierrajournals.com
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components, demonstrated through forced degradation studies and analysis of blank samples. asianpubs.org
Linearity: The method provides results that are directly proportional to the concentration of the analyte within a given range. nih.gov
Accuracy: The closeness of the test results to the true value, often determined by recovery studies where a known amount of the impurity is spiked into the sample matrix. asianpubs.org Recoveries for Lesinurad and its related substances are typically expected to be high, often greater than 98%. asianpubs.orgresearchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at different levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst). sierrajournals.com
LOD & LOQ: The lowest amount of analyte that can be detected and quantitatively measured, respectively, with suitable precision and accuracy. sierrajournals.com These values determine the method's sensitivity. vulcanchem.com
Table 2: Typical Validation Parameters and Acceptance Criteria for an Impurity Quantification Method This table represents common criteria based on data from various HPLC method validation studies. sierrajournals.comnih.gov
| Validation Parameter | Acceptance Criterion Example |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | Not More Than (NMT) 2.0% |
| Intermediate Precision (%RSD) | NMT 2.0% |
| Limit of Quantitation (LOQ) | Sufficiently low to quantify the impurity at or below the reporting threshold (e.g., < 0.05%). |
| Specificity/Selectivity | No interference from blank, placebo, or other impurities at the retention time of the analyte. Peak purity should pass. |
Establishment of Acceptance Criteria
The acceptance criterion, or limit, for this compound in the drug substance specification is established based on a comprehensive evaluation of several factors. The ICH Q3A(R2) guideline provides thresholds that trigger the need for identification and qualification of impurities. ich.org
The process of setting an acceptance limit involves:
Manufacturing Process Capability: The limit must be consistent with the level of the impurity that is achievable by the validated manufacturing process. ich.org
Batch Data Analysis: Analysis of the impurity levels found in batches used for nonclinical safety studies and clinical trials provides a baseline for qualified levels. europa.eu
Stability Studies: The potential for the impurity to form or increase over time under recommended storage conditions is assessed to ensure the limit will not be exceeded during the product's shelf-life. fda.gov
Safety Qualification: The most critical step is the qualification of the impurity, which is the process of acquiring and evaluating data to establish its biological safety at the proposed level. europa.eufda.gov An impurity is considered qualified if its level is at or below the level present in batches used in pivotal safety and clinical trials. europa.eufda.gov If a higher limit is desired, dedicated toxicology studies may be required. regulations.gov
For a drug with a maximum daily dose like Lesinurad (200 mg), the ICH Q3A thresholds are key.
Table 3: ICH Q3A(R2) Thresholds for a Drug with a Maximum Daily Dose ≤ 2 g/day ich.orgkobia.kr
| Threshold | Limit | Purpose |
| Reporting Threshold | 0.05% | The level at which an impurity must be reported in a regulatory submission. |
| Identification Threshold | 0.10% or 1.0 mg/day total daily intake, whichever is lower. | The level at which the structure of an impurity must be determined. |
| Qualification Threshold | 0.15% or 1.0 mg/day total daily intake, whichever is lower. | The level at which an impurity must be qualified for safety. |
Based on these guidelines, a proposed acceptance criterion for this compound would typically not exceed the 0.15% qualification threshold unless extensive safety data justifies a higher limit. fda.govfda.report The final specification for any specified impurity is a balance between what is achievable by the process, what is analytically measurable with confidence, and what is demonstrated to be safe. ich.org
Future Research Directions and Challenges for Lesinurad Impurity 2
Development of Greener Analytical Methods for Impurity Profiling
The pharmaceutical industry is increasingly adopting green analytical chemistry (GAC) principles to minimize its environmental footprint. nrigroupindia.combiotech-asia.org The development of eco-friendly analytical methods for the profiling of impurities like Lesinurad (B601850) Impurity 2 is a significant area of future research. Conventional methods, such as high-performance liquid chromatography (HPLC), often rely on large volumes of hazardous organic solvents. nrigroupindia.com
Future research will likely focus on several key areas of green analytical chemistry:
Ultra-High-Performance Liquid Chromatography (UHPLC): This technique offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and substantially lower solvent consumption. mdpi.com The application of UHPLC to the analysis of Lesinurad and its impurities would align with GAC principles by reducing waste and energy usage. researchgate.net
Supercritical Fluid Chromatography (SFC): SFC uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of organic co-solvent. This dramatically reduces the use of toxic organic solvents, making it a much greener alternative for the separation of pharmaceutical impurities. apacsci.com
Alternative Solvents: Research into the use of more benign solvents, such as ethanol, water, or ionic liquids, as mobile phases in liquid chromatography is ongoing. mdpi.com Developing a method for Lesinurad Impurity 2 that utilizes these greener solvents would be a significant step forward.
Miniaturization and Automation: The move towards smaller analytical systems and automated sample preparation techniques, like Solid Phase Extraction (SPE), reduces the consumption of reagents and solvents, and minimizes waste generation. researchgate.net
The primary challenge in this area is to develop methods that are not only environmentally friendly but also meet the stringent regulatory requirements for accuracy, precision, sensitivity, and robustness needed for impurity quantification. researchgate.net
Table 1: Comparison of Conventional and Green Analytical Techniques for Impurity Analysis
| Feature | Conventional HPLC | Green Analytical Techniques (e.g., UHPLC, SFC) |
| Solvent Consumption | High | Low to Very Low |
| Analysis Time | Longer | Shorter |
| Waste Generation | Significant (often hazardous) | Minimized |
| Energy Consumption | Moderate to High | Lower |
| Environmental Impact | High | Low |
Application of Advanced Computational Chemistry and In Silico Modeling for Impurity Prediction and Characterization
In silico tools, which utilize computer simulations, are becoming increasingly powerful in predicting and characterizing pharmaceutical impurities. nih.gov For this compound, these computational approaches offer a proactive way to understand its formation and potential impact without the need for extensive laboratory work.
Key applications in this domain include:
Impurity Formation Prediction: Software can predict potential degradation pathways and synthetic impurities based on the structure of the API and the reaction conditions. nih.govjst.go.jp This can help researchers anticipate the formation of impurities like this compound and develop strategies to prevent or minimize their presence.
Toxicity Prediction: In silico toxicology software can predict the potential mutagenicity or other toxic effects of impurities. frontiersin.org This is crucial for risk assessment, especially for novel or uncharacterized impurities, and aligns with the principles of the ICH M7 guideline for mutagenic impurities. acs.org
Structural Elucidation Support: Computational tools can aid in the characterization of unknown impurities by predicting spectroscopic data (like NMR and mass spectra) for proposed structures, which can then be compared with experimental data.
A significant challenge is the accuracy of the predictions, which depends heavily on the quality of the underlying algorithms and databases. lhasalimited.org Continuous development and validation of these models are necessary to enhance their predictive power and gain wider regulatory acceptance.
Continuous Monitoring Technologies and Process Analytical Technology (PAT) in Impurity Control
Process Analytical Technology (PAT) is a framework encouraged by regulatory agencies to design, analyze, and control manufacturing processes through timely measurements of critical quality and performance attributes. schmidt-haensch.com The goal is to ensure final product quality is built-in, rather than tested-in. For Lesinurad production, PAT offers a powerful approach to control the formation of Impurity 2 in real-time.
Future research in this area will focus on:
In-line and On-line Monitoring: Implementing spectroscopic tools such as Near-Infrared (NIR), Raman, or UV-Vis spectroscopy directly into the manufacturing process can provide real-time information on the formation of impurities. pharmasource.globalacs.org This allows for immediate process adjustments to keep impurity levels within acceptable limits. freyrsolutions.com
Multivariate Data Analysis: PAT systems generate vast amounts of data. Advanced statistical methods are needed to interpret this data and correlate it with impurity formation, leading to a deeper process understanding. americanpharmaceuticalreview.com
Real-Time Release Testing (RTRT): A long-term goal of PAT is to enable the release of a product based on in-process data rather than on end-product testing alone. nih.gov This would require highly reliable and robust monitoring systems for impurities like this compound.
The main challenges include the initial cost and complexity of implementing PAT systems, the need for robust calibration models, and adapting these technologies for the specific chemical environment of Lesinurad synthesis. ispe.org
Addressing Emerging Impurity Types and Complex Matrices
The nature of pharmaceutical manufacturing is evolving, leading to new challenges in impurity analysis. This includes the emergence of novel impurity types and the need to analyze them in increasingly complex sample matrices.
Future research directions include:
Analysis of Genotoxic Impurities: There is a heightened focus on controlling potentially mutagenic impurities, even at trace levels. labmanager.com Future work on this compound may need to include highly sensitive analytical methods to detect and quantify it if it is found to have genotoxic potential.
Complex Matrices: Impurity analysis is not just confined to the drug substance but also extends to the final drug product, which contains various excipients. vimta.com Developing analytical methods that can accurately quantify this compound in the presence of these matrix components without interference is a key challenge. whioce.com
Advanced Separation Techniques: Techniques like two-dimensional liquid chromatography (2D-LC) and high-resolution mass spectrometry (HRMS) are becoming more important for resolving and identifying impurities in complex mixtures. apacsci.comalwsci.com
The primary difficulty lies in the development of highly specific and sensitive analytical methods capable of detecting and quantifying trace-level impurities in diverse and complex samples. vimta.com
Q & A
Q. What analytical techniques are recommended for identifying and characterizing Lesinurad Impurity 2 in pharmaceutical formulations?
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for identifying and quantifying this compound. This method enables precise separation of impurities from the active pharmaceutical ingredient (API) and structural elucidation via fragmentation patterns. For quantification, validated protocols should include calibration curves with reference standards and robustness testing under varying pH, temperature, and mobile-phase conditions .
Q. How can researchers ensure the synthesis of this compound adheres to purity standards for preclinical studies?
Synthetic pathways must follow Good Laboratory Practices (GLP), with intermediates rigorously characterized using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. Purification steps, such as recrystallization or column chromatography, should be optimized to achieve ≥98% purity. Batch-to-batch consistency must be verified via thin-layer chromatography (TLC) and elemental analysis .
Q. What are the critical parameters for assessing the stability of this compound under varying storage conditions?
Stability studies should follow ICH guidelines Q1A(R2), exposing the impurity to accelerated conditions (40°C/75% RH) and long-term storage (25°C/60% RH). Degradation products must be monitored using forced degradation studies (acid/base hydrolysis, oxidative stress) and correlated with API stability profiles. Data should be statistically analyzed for significance using ANOVA .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data between this compound and its parent compound?
Discrepancies in bioavailability or metabolite profiles require comparative pharmacokinetic studies in animal models (e.g., Sprague-Dawley rats). Utilize compartmental modeling to assess absorption/distribution differences and LC-MS/MS to track impurity-specific metabolites. Confounding factors, such as protein binding affinity (e.g., OAT1/OAT3 transporter interactions), must be quantified via in vitro assays .
Q. What experimental design optimizes impurity profiling for Lesinurad during scale-up synthesis?
A five-level, two-factor design (e.g., varying reaction time and temperature) can identify critical process parameters. Use Design of Experiments (DoE) software to generate response surfaces for impurity formation. Validate models with 25–30 experimental runs, ensuring reproducibility across batches. Data should be cross-validated using artificial neural networks (ANNs) to predict impurity thresholds under untested conditions .
Q. How do computational models enhance the prediction of this compound’s bioactivity?
Molecular docking studies (e.g., AutoDock Vina) can predict impurity interactions with URAT1 or xanthine oxidase (XO). Compare binding energies with Lesinurad’s known Ki values (e.g., OAT3: 2 µM) to assess inhibitory potential. Validate in silico results with in vitro urate uptake assays using HEK293 cells expressing hURAT1 .
Q. What strategies address conflicting in vitro and in vivo toxicity data for this compound?
Conduct Ames tests for mutagenicity and micronucleus assays for genotoxicity. If in vivo rodent studies show hepatotoxicity absent in vitro, evaluate species-specific metabolic pathways (e.g., CYP450 isoforms) using liver microsomes. Cross-reference findings with clinical data from Lesinurad trials to contextualize risk .
Methodological Considerations
- Data Integrity : Maintain raw chromatograms, spectral data, and lab notebooks in secure repositories (e.g., Figshare) to facilitate peer validation .
- Ethical Compliance : For studies involving human-derived cells, obtain IRB approval and document consent protocols .
- Statistical Rigor : Report p-values, confidence intervals, and effect sizes for all comparative analyses to avoid Type I/II errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
